

An In-depth Technical Guide to 3-((tert-Butoxycarbonyl)amino)methylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-((tert-Butoxycarbonyl)amino)methylbenzoic acid

Cat. No.: B051098

[Get Quote](#)

CAS Number: 117445-22-4

Abstract

This technical guide provides a comprehensive overview of **3-((tert-butoxycarbonyl)amino)methylbenzoic acid**, a versatile bifunctional molecule widely utilized in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its significant applications in the development of therapeutic agents, particularly as a key building block for β -secretase 1 (BACE-1) inhibitors and somatostatin receptor agonists. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information to support further research and application.

Introduction

3-((tert-Butoxycarbonyl)amino)methylbenzoic acid, commonly referred to as 3-(Boc-aminomethyl)benzoic acid, is a valuable synthetic intermediate characterized by the presence of a carboxylic acid group and a Boc-protected amine on a benzoic acid scaffold.^[1] The tert-butyloxycarbonyl (Boc) protecting group imparts stability and allows for selective chemical transformations, making this compound an ideal building block in multi-step syntheses.^[2] Its structure is particularly useful for introducing a 3-aminomethyl-benzoic acid moiety into larger,

more complex molecules. This feature has been leveraged in the design and synthesis of various bioactive compounds, including potent enzyme inhibitors and receptor agonists.^[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-((tert-butoxycarbonyl)amino)methyl)benzoic acid** is presented in Table 1. This data has been compiled from various chemical suppliers and safety data sheets.

Property	Value	References
CAS Number	117445-22-4	[3]
Molecular Formula	C13H17NO4	[3]
Molecular Weight	251.28 g/mol	[3]
Appearance	White to off-white solid/powder	[4]
Melting Point	71-74 °C	[5]
Boiling Point	305.1 °C at 760 mmHg (Predicted)	[5]
Purity	≥97%	[6]
Storage Conditions	2-8°C, sealed in a dry environment	[3]

Experimental Protocols

Synthesis of 3-((tert-Butoxycarbonyl)amino)methyl)benzoic acid

This protocol describes the synthesis of the title compound from 3-(aminomethyl)benzoic acid via N-protection with di-tert-butyl dicarbonate (Boc₂O). This method is a standard procedure for the introduction of a Boc protecting group onto a primary amine.^{[7][8]}

Materials:

- 3-(Aminomethyl)benzoic acid

- Di-tert-butyl dicarbonate (Boc₂O)
- 1,4-Dioxane
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Deionized water

Equipment:

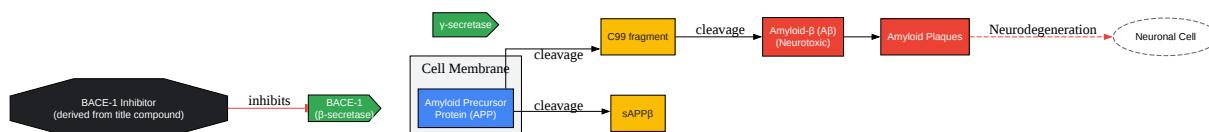
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Dissolution: In a round-bottom flask, dissolve 3-(aminomethyl)benzoic acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide solution. Stir the mixture until the starting material is fully dissolved.
- Boc Protection: Cool the solution in an ice bath. Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

- Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:
 - Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
 - Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1 M hydrochloric acid. A white precipitate should form.
 - Extract the product with ethyl acetate (3 x volume of the aqueous layer).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude **3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid** can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white to off-white solid.

Applications in Drug Development


3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid serves as a crucial building block in the synthesis of pharmacologically active molecules. Its bifunctional nature allows for its incorporation into peptide and non-peptide structures, leading to the development of targeted therapeutics.

BACE-1 Inhibitors for Alzheimer's Disease

The compound is utilized in the synthesis of aminodihydroquinazolines, which act as inhibitors of β -site amyloid precursor protein cleaving enzyme 1 (BACE-1).^[3] BACE-1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid- β (A β) peptides that form plaques in the brains of Alzheimer's disease patients.^{[6][9]} By inhibiting BACE-1, the production of A β can be reduced, representing a promising therapeutic strategy for Alzheimer's disease.

[\[10\]](#)

The following diagram illustrates the simplified signaling pathway of amyloid precursor protein (APP) processing and the role of BACE-1 inhibition.

[Click to download full resolution via product page](#)

Caption: BACE-1 signaling pathway and point of inhibition.

Somatostatin Receptor Subtype 2 (sst2) Agonists

This compound is also a precursor for the synthesis of spiro[1H-indene-1,4'-piperidine] derivatives, which are potent and selective non-peptide agonists for the human somatostatin receptor subtype 2 (sst2).^[3] Somatostatin receptors are involved in the regulation of various physiological processes, including hormone secretion and cell proliferation.^[11] Agonists of sst2 are used in the treatment of neuroendocrine tumors and acromegaly.^[12]

The diagram below depicts a simplified overview of the sst2 signaling pathway.

[Click to download full resolution via product page](#)

Caption: Simplified sst2 signaling pathway.

Safety and Handling

Based on available safety data sheets, **3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid** is classified as a skin and eye irritant.^[5] It may also cause respiratory tract irritation.^[5] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. This substance is considered non-hazardous for transport.^[5]

Conclusion

3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid is a synthetically important molecule with significant applications in the field of drug discovery and development. Its bifunctional nature, coupled with the stability afforded by the Boc protecting group, makes it a valuable building block for the synthesis of complex therapeutic agents. The ability to use this compound in the development of BACE-1 inhibitors and sst2 agonists highlights its relevance in addressing major health challenges such as Alzheimer's disease and neuroendocrine tumors. This technical guide provides essential information for researchers and scientists working with this compound, facilitating its effective use in future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic Acid [benchchem.com]
- 2. Inhibiting BACE1 to reverse synaptic dysfunctions in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer's Disease Pathology | MDPI [mdpi.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. jk-sci.com [jk-sci.com]
- 9. BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Close Look at BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-((tert-Butoxycarbonyl)amino)methyl)benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051098#3-tert-butoxycarbonyl-amino-methyl-benzoic-acid-cas-number-117445-22-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

